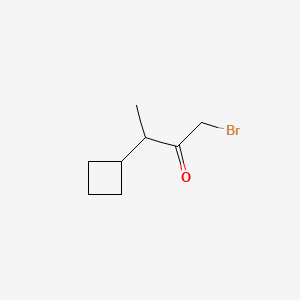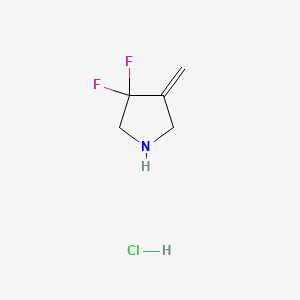![molecular formula C10H17NO B6610569 6-tert-butyl-1-azaspiro[3.3]heptan-2-one CAS No. 2866324-06-1](/img/structure/B6610569.png)
6-tert-butyl-1-azaspiro[3.3]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-butyl-1-azaspiro[3It is a white crystalline powder with a melting point of 94-95 °C
Vorbereitungsmethoden
The synthesis of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one involves several steps. One common method includes the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . Another method involves the reduction of a nitrile intermediate with lithium aluminum hydride, which then undergoes spontaneous displacement of the tosyl group to form the azaspiro heptane derivative . Industrial production methods typically focus on scalable and efficient synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-tert-butyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation to prepare γ-butyrolactone derivatives.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include tosyl chloride and other electrophiles.
Wissenschaftliche Forschungsanwendungen
6-tert-butyl-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various spirocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in the design of peptidomimetic drugs.
Industry: The compound is used in the preparation of γ-butyrolactone derivatives, which have applications in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound acts as a substrate for Baeyer-Villiger monooxygenase, leading to the formation of γ-butyrolactone derivatives . The spirocyclic structure of the compound allows it to fit into enzyme active sites, facilitating these reactions.
Vergleich Mit ähnlichen Verbindungen
6-tert-butyl-1-azaspiro[3.3]heptan-2-one can be compared with other similar compounds, such as:
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound is used for similar applications in medicinal chemistry and has a comparable spirocyclic structure.
2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound used in the design of peptidomimetic drugs.
tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: This compound is used in the preparation of various derivatives for industrial applications.
The uniqueness of this compound lies in its specific structural features and its versatility in undergoing various chemical reactions, making it a valuable compound in multiple fields of research and industry.
Eigenschaften
IUPAC Name |
6-tert-butyl-1-azaspiro[3.3]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2,3)7-4-10(5-7)6-8(12)11-10/h7H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGMHVTAQLXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC2(C1)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)
![tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B6610493.png)
![2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B6610497.png)

![N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide](/img/structure/B6610528.png)


![3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B6610549.png)
![3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B6610551.png)
amine hydrochloride](/img/structure/B6610553.png)
![5-bromospiro[2.4]heptane](/img/structure/B6610560.png)
![3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610564.png)
amine hydrochloride](/img/structure/B6610577.png)
amine hydrochloride](/img/structure/B6610580.png)
